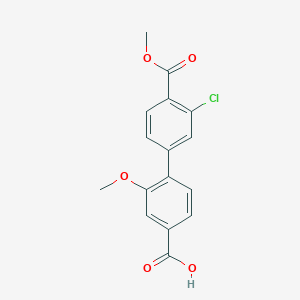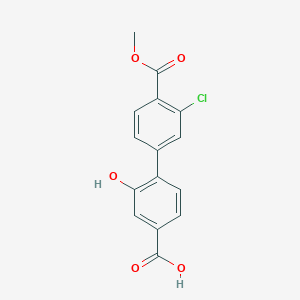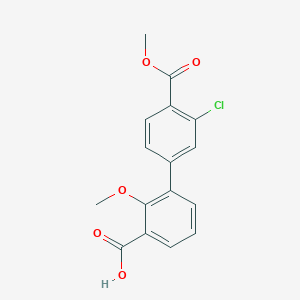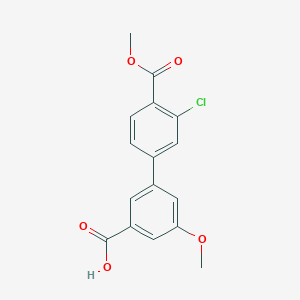
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% (also known as 4-chloro-m-cresol, 4-CMCPB) is a synthetic organic compound that has a wide range of uses in the scientific and medical fields. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-CMCPB has also been studied for its potential in the treatment of certain diseases, such as cancer and Alzheimer's.
Aplicaciones Científicas De Investigación
4-CMCPB has been studied for its potential in the treatment of various diseases, such as cancer and Alzheimer's. It has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has also been studied for its potential in the treatment of other conditions, such as diabetes and cardiovascular diseases. Furthermore, 4-CMCPB has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-CMCPB is not fully understood. However, it is believed that 4-CMCPB acts by blocking the activity of certain enzymes and proteins, which can lead to the inhibition of various biochemical and physiological processes. For example, 4-CMCPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
4-CMCPB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has been found to inhibit the activity of certain enzymes and proteins, such as COX-2, which can lead to the inhibition of various biochemical and physiological processes. Furthermore, 4-CMCPB has been found to have potential in the treatment of various diseases, such as cancer and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CMCPB in laboratory experiments has several advantages and limitations. 4-CMCPB is a relatively inexpensive and readily available compound, which makes it ideal for laboratory use. In addition, 4-CMCPB is relatively stable, and can be stored for extended periods of time without significant degradation. However, 4-CMCPB is also a highly reactive compound, and must be handled with care to avoid unwanted side reactions.
Direcciones Futuras
There are many potential future directions for the use of 4-CMCPB in scientific research and development. For example, further research into the mechanism of action of 4-CMCPB could lead to the development of more effective treatments for various diseases, such as cancer and Alzheimer's. In addition, further research into the synthesis of 4-CMCPB could lead to the development of new and more efficient methods for its production. Finally, further research into the biochemical and physiological effects of 4-CMCPB could lead to the development of new and more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-CMCPB is usually performed by a reaction between 3-chloro-4-methoxybenzoic acid and 4-methoxycarbonylphenol in the presence of an acid catalyst. This reaction is typically carried out in an aqueous medium at temperatures ranging from 80-120°C for several hours. The reaction yields the desired product in high purity and yields, and the product can then be purified by column chromatography or other methods.
Propiedades
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRZQQRKIXUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692011 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261978-34-0 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














